An In-depth Technical Guide to Osimertinib: A Third-Generation EGFR Tyrosine Kinase Inhibitor
An In-depth Technical Guide to Osimertinib: A Third-Generation EGFR Tyrosine Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Osimertinib (AZD9291), marketed as Tagrisso®, is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It has been specifically designed to target both the common sensitizing EGFR mutations (exon 19 deletions and L858R) and the T790M resistance mutation, which is a primary mechanism of acquired resistance to first- and second-generation EGFR TKIs.[1] This document provides a comprehensive technical overview of osimertinib, including its chemical structure, mechanism of action, clinical efficacy, pharmacokinetic profile, and detailed experimental protocols relevant to its study.
Chemical Structure and Properties
Osimertinib is a mono-anilino-pyrimidine compound.[2] Its chemical structure is designed for potent and selective inhibition of mutant EGFR.
-
IUPAC Name: N-(2-{--INVALID-LINK--amino}-4-methoxy-5-{[4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl]amino}phenyl)prop-2-enamide[3]
-
Chemical Formula: C₂₈H₃₃N₇O₂[3]
-
Molar Mass: 499.619 g·mol⁻¹
Mechanism of Action
Osimertinib functions as a targeted cancer therapeutic by irreversibly binding to the cysteine-797 residue within the ATP-binding site of mutant EGFR.[2][4] This covalent bond formation effectively blocks the downstream signaling pathways that are crucial for cancer cell proliferation and survival, primarily the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK (MAPK) pathways.[4] A key advantage of osimertinib is its high selectivity for mutant forms of EGFR over wild-type EGFR, which translates to a more favorable side-effect profile compared to earlier-generation EGFR inhibitors.[4]
Signaling Pathway
The diagram below illustrates the EGFR signaling pathway and the point of inhibition by Osimertinib.
Clinical Efficacy
Osimertinib has demonstrated significant clinical efficacy in the treatment of EGFR-mutated non-small cell lung cancer (NSCLC) in several pivotal clinical trials.
FLAURA Trial: First-Line Treatment
The FLAURA trial was a Phase III study comparing osimertinib with first-generation EGFR-TKIs (gefitinib or erlotinib) in treatment-naïve patients with EGFR-mutated advanced NSCLC.[5][6][7]
| Endpoint | Osimertinib | Comparator (Gefitinib or Erlotinib) | Hazard Ratio (95% CI) | p-value |
| Median Progression-Free Survival (PFS) | 18.9 months | 10.2 months | 0.46 (0.37-0.57) | <0.001[5] |
| Median Overall Survival (OS) | 38.6 months | 31.8 months | 0.80 (0.64-1.00) | 0.046[6][7] |
| Objective Response Rate (ORR) | 80% | 76% | - | - |
| Median Duration of Response | 17.2 months | 8.5 months | - | - |
AURA3 Trial: Second-Line Treatment
The AURA3 trial was a Phase III study evaluating osimertinib versus platinum-based chemotherapy in patients with EGFR T790M-positive advanced NSCLC who had progressed on a prior EGFR-TKI.[8][9][10]
| Endpoint | Osimertinib | Platinum-Pemetrexed Chemotherapy | Hazard Ratio (95% CI) | p-value |
| Median Progression-Free Survival (PFS) | 10.1 months | 4.4 months | 0.30 (0.23-0.41) | <0.001[9][11] |
| Median Overall Survival (OS) | 26.8 months | 22.5 months | 0.87 (0.67-1.12) | 0.277[8][10] |
| Objective Response Rate (ORR) | 71% | 31% | - | <0.001[9][11] |
| CNS Objective Response Rate | 70% | 31% | - | 0.015[12] |
| Median CNS Duration of Response | 8.9 months | 5.7 months | - | -[12] |
| Median CNS Progression-Free Survival | 11.7 months | 5.6 months | 0.32 (0.15-0.69) | 0.004[12] |
Pharmacokinetic Profile
The pharmacokinetic properties of osimertinib have been well-characterized.
| Parameter | Value |
| Time to Cmax (Median) | 6 hours (range 3-24 hours) |
| Elimination Half-life (Mean) | 48 hours |
| Oral Clearance (CL/F) (Mean) | 14.3 L/h |
| Metabolism | Primarily via CYP3A4 and CYP3A5 |
| Excretion | Feces (68%), Urine (14%) |
Data from population pharmacokinetic analyses.[13][14]
Experimental Protocols
EGFR T790M Mutation Detection by Droplet Digital PCR (ddPCR)
This protocol provides a method for the sensitive detection of the T790M mutation in tumor DNA.
Materials:
-
DNA extracted from tumor tissue or plasma
-
ddPCR Supermix for Probes (No dUTP)
-
Primers and probes for EGFR T790M (FAM-labeled) and wild-type (TET- or HEX-labeled)
-
Restriction enzyme (e.g., HaeIII)
-
Droplet generator and reader
Procedure:
-
Digest 1 µg of genomic DNA with a suitable restriction enzyme for 1 hour at 37°C.
-
Prepare the ddPCR reaction mix containing ddPCR supermix, 20x primer/probe mix for T790M and wild-type EGFR, and 50-100 ng of digested DNA.
-
Generate droplets using a droplet generator according to the manufacturer's instructions.
-
Transfer the droplets to a 96-well PCR plate and perform PCR with the following cycling conditions: 95°C for 10 min, followed by 40 cycles of 94°C for 30s and 58°C for 1 min, and a final step at 98°C for 10 min.
-
Read the droplets on a droplet reader to quantify the number of FAM- and TET/HEX-positive droplets.
-
Calculate the fractional abundance of the T790M allele using the quantification software.
Cell Viability Assay (CellTiter-Glo®)
This protocol determines the cytotoxic effect of osimertinib on cancer cell lines.
Materials:
-
NSCLC cell lines (e.g., H1975 for T790M positive, PC-9 for T790M negative)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
Osimertinib stock solution (in DMSO)
-
96-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
Procedure:
-
Seed 3,000-5,000 cells per well in a 96-well plate and allow them to adhere overnight.[15]
-
Prepare serial dilutions of osimertinib in complete medium.
-
Replace the medium in the wells with 100 µL of the medium containing different concentrations of osimertinib or vehicle control (DMSO).[15]
-
Incubate the plate for 72 hours at 37°C and 5% CO₂.[15]
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature for 30 minutes.[15]
-
Add 100 µL of CellTiter-Glo® reagent to each well.[15]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[15]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[15]
-
Measure luminescence using a luminometer.[15]
-
Normalize the data to the vehicle control to determine the percentage of cell viability and calculate the IC₅₀ value.[15]
Experimental Workflow Diagram
The following diagram outlines a typical workflow for evaluating the in vitro efficacy of Osimertinib.
References
- 1. benchchem.com [benchchem.com]
- 2. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. emjreviews.com [emjreviews.com]
- 4. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]
- 5. Results released from FLAURA trial of osimertinib for first line EGFRm lung cancer - ecancer [ecancer.org]
- 6. FLAURA Trial: Osimertinib in Untreated, EGFR-Mutated Advanced NSCLC - Oncology Practice Management [oncpracticemanagement.com]
- 7. targetedonc.com [targetedonc.com]
- 8. Osimertinib vs Platinum/Pemetrexed in Patients With EGFR T790M Advanced NSCLC - The ASCO Post [ascopost.com]
- 9. JNCCN 360 - Non–Small Cell Lung Cancer - Osimertinib or Platinum/Pemetrexed in EGFR T790M–Positive Lung Cancer [jnccn360.org]
- 10. JNCCN 360 - Non–Small Cell Lung Cancer - AURA3 Overall Survival Analysis: Osimertinib Versus Chemotherapy for Advanced Lung Cancer [jnccn360.org]
- 11. Osimertinib for EGFR-mutant non-small cell lung cancer: place in therapy and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CNS Efficacy of Osimertinib in Patients With T790M-Positive Advanced Non-Small-Cell Lung Cancer: Data From a Randomized Phase III Trial (AURA3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetic and dose‐finding study of osimertinib in patients with impaired renal function and low body weight - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Population pharmacokinetics and exposure-response of osimertinib in patients with non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
